molecular formula C23H23ClN2O4S B2500803 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine CAS No. 866895-22-9

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine

Cat. No.: B2500803
CAS No.: 866895-22-9
M. Wt: 458.96
InChI Key: TVEDWRZIBALXHX-UHFFFAOYSA-N
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Description

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a dioxin ring, and a piperidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the quinoline core. The dioxin ring is then introduced through a series of cyclization reactions, followed by the attachment of the piperidine moiety. The final step involves the sulfonylation of the compound with 4-chlorobenzenesulfonyl chloride under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dioxin and quinoline moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine
  • 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide

Uniqueness

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core, dioxin ring, and piperidine moiety sets it apart from other similar compounds, making it a valuable subject for further research.

Biological Activity

The compound 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure features a quinoline core linked to a piperidine moiety and a sulfonyl group, which is known to enhance biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of related compounds featuring similar structural motifs. For instance, a study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory properties. Notably, it demonstrated significant inhibition of acetylcholinesterase (AChE) and urease enzymes. The IC50 values for some synthesized derivatives ranged from 0.63 µM to 6.28 µM for urease inhibition, indicating potent activity compared to standard inhibitors .

EnzymeIC50 Value (µM)Reference Standard IC50 (µM)
Acetylcholinesterase2.14 - 6.2821.25
Urease0.63 - 6.28

Other Pharmacological Effects

The compound's structural components suggest potential anti-inflammatory and anticancer activities. Piperidine derivatives have been associated with various therapeutic effects including anesthetic properties and glucose regulation .

Case Studies

In a comprehensive study, several compounds with similar structures were synthesized and tested for their pharmacological activities. The results indicated that compounds bearing the piperidine nucleus exhibited significant biological activities across multiple assays.

Study Findings

  • Antibacterial Screening : Compounds showed varying degrees of effectiveness against different bacterial strains.
  • Enzyme Inhibition : Several derivatives demonstrated strong inhibitory effects on urease and AChE.
  • Pharmacological Potential : The combination of piperidine and sulfonamide functionalities contributed to the observed bioactivities.

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-15-3-2-8-26(14-15)23-18-11-20-21(30-10-9-29-20)12-19(18)25-13-22(23)31(27,28)17-6-4-16(24)5-7-17/h4-7,11-13,15H,2-3,8-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEDWRZIBALXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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